7-Chloro-2,8-dimethylquinoline
Overview
Description
Synthesis Analysis
The synthesis of 7-Chloro-2,8-dimethylquinoline and its derivatives involves various chemical reactions, highlighting the flexibility of the quinoline structure in chemical modifications. Nemez et al. (2023) demonstrated the synthesis of a series of 2- and 8-substituted 4-amino-7-chloroquinolines, presenting a method that allows for the effective substitution at the 7-position using amino alcohols (Nemez, Sidhu, Carlin, Friesen, & Herbert, 2023). Additionally, the synthesis and structure of 1-Chloromethyl-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride by Xi (2011) provides insight into the chloromethylation process and its implications for the synthesis of chloro-substituted quinoline derivatives (Xi, 2011).
Molecular Structure Analysis
The molecular and crystal structures of chloroquinoline derivatives have been extensively studied. Rudenko et al. (2012) investigated the structure of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, revealing the molecular arrangement and crystal packing through X-ray structural analysis (Rudenko, Artemova, Slepukhin, Karmanov, & Shurov, 2012).
Chemical Reactions and Properties
7-Chloro-2,8-dimethylquinoline undergoes various chemical reactions, leading to a wide range of derivatives with different properties. The chloro group in the 7-position plays a crucial role in these reactions, enabling the synthesis of novel compounds with potential biological and pharmacological applications. For example, Nagao et al. (2007) described the synthesis of 7-substituted derivatives of 5,8-dimethylisoquinoline, showcasing the versatility of chloro-substituted quinolines in organic synthesis (Nagao, Hirota, Tokumaru, & Kozawa, 2007).
Scientific Research Applications
Synthesis and Characterization of Azo Dyes
- Azo dyes derived from 5-chloro-8-hydroxy quinoline, related to 7-Chloro-2,8-dimethylquinoline, have been synthesized and characterized. These new dyes in the 8-hydroxyquinoline azo dyes family exhibit unique spectral properties and density functional theory (DFT) calculations have been used for their study (Mirsadeghi, Rufchahi, & Zarrabi, 2022).
Antioxidant and Prooxidant Effects
- Studies on 4-hydroxyquinoline derivatives, including 7-Chloro-4-hydroxyquinoline, showed that their antioxidant effect against free-radical-initiated peroxidation varies depending on the substituents and distribution status in the reaction system (Liu, Han, Lin, & Luo, 2002).
Phosphorescent Emission in Copper(I) Complexes
- Phosphorescent emissions of phosphine copper(I) complexes bearing ligands including 5-chloro-8-hydroxy-2-methylquinoline have been observed, exhibiting significant photophysical properties (Małecki et al., 2015).
Cytotoxic Evaluation in Drug Development
- 7-Chloro-4-phenoxyquinoline derivatives have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines. These derivatives show promise as models for antitumor drugs (Kouznetsov et al., 2016).
Solution Chemistry in Copper(II) Binding
- The solution chemistry of copper(II) binding to substituted 8-hydroxyquinolines, including 7-Chloro-2,8-dimethylquinoline, has been studied to understand their mechanism of action in mammalian systems, particularly in the context of Alzheimer's and Huntington's diseases (Summers et al., 2020).
properties
IUPAC Name |
7-chloro-2,8-dimethylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-7-3-4-9-5-6-10(12)8(2)11(9)13-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDITTUYSNDPFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30558645 | |
Record name | 7-Chloro-2,8-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30558645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2,8-dimethylquinoline | |
CAS RN |
120370-62-9 | |
Record name | Quinoline, 7-chloro-2,8-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120370-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-2,8-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30558645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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